![molecular formula C14H13BrN2O2 B1655149 4-[(2-bromophenyl)methoxy]benzohydrazide CAS No. 325798-56-9](/img/structure/B1655149.png)
4-[(2-bromophenyl)methoxy]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-bromophenyl)methoxy]benzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a bromobenzyl group attached to a benzohydrazide moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-bromophenyl)methoxy]benzohydrazide typically involves the reaction of 2-bromobenzyl alcohol with benzohydrazide. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ether linkage. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(2-bromophenyl)methoxy]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Formation of benzohydrazide oxides.
Reduction: Formation of benzylamines.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
4-[(2-bromophenyl)methoxy]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a
Properties
CAS No. |
325798-56-9 |
|---|---|
Molecular Formula |
C14H13BrN2O2 |
Molecular Weight |
321.17 |
IUPAC Name |
4-[(2-bromophenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C14H13BrN2O2/c15-13-4-2-1-3-11(13)9-19-12-7-5-10(6-8-12)14(18)17-16/h1-8H,9,16H2,(H,17,18) |
InChI Key |
NYJWYUIICROKPO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)NN)Br |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)NN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1655067.png)
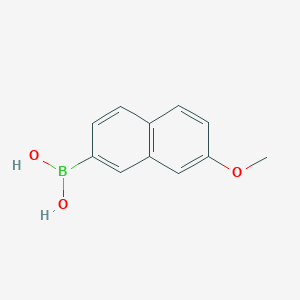
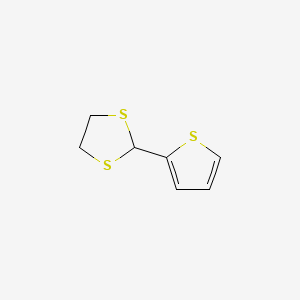
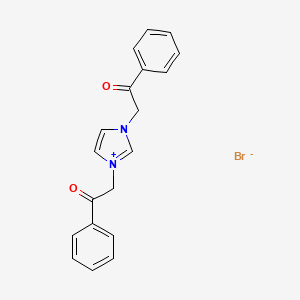
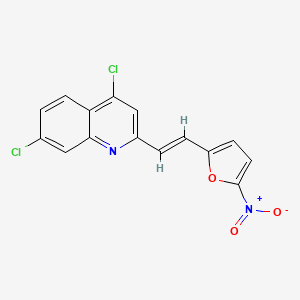
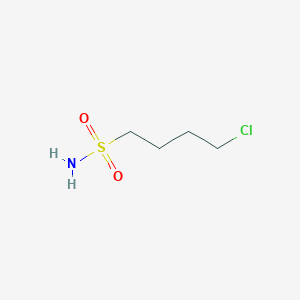
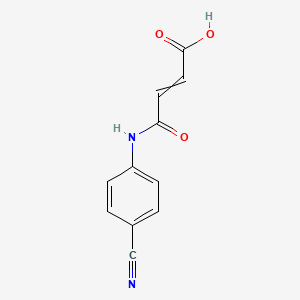


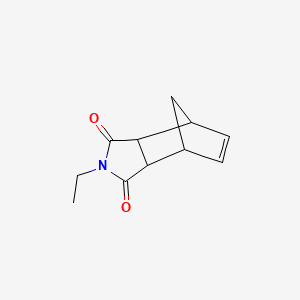
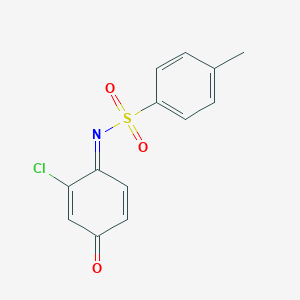
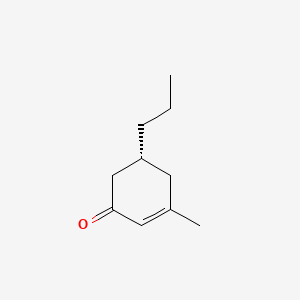
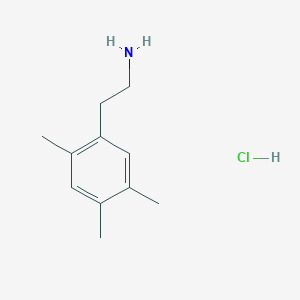
![3-Azabicyclo[4.1.0]heptan-2-one](/img/structure/B1655089.png)
